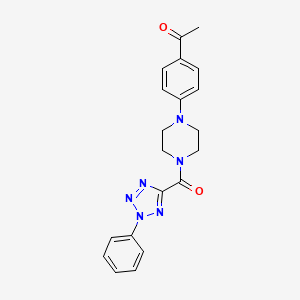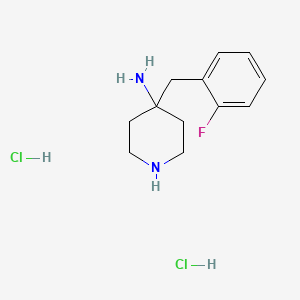![molecular formula C19H15ClFN3O2S2 B2789829 2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326861-69-1](/img/structure/B2789829.png)
2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzyl group (a part of the molecule derived from benzene) which is substituted with chlorine and fluorine atoms . It also contains a pyrimido[5,4-c][2,1]benzothiazine group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). The “5,5-dioxide” likely refers to the presence of two oxygen atoms in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and pyrimido[5,4-c][2,1]benzothiazine groups would likely contribute to the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the benzyl group and the pyrimido[5,4-c][2,1]benzothiazine ring could potentially make it reactive towards certain types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its specific structure. The presence of the benzyl and pyrimido[5,4-c][2,1]benzothiazine groups, as well as the sulfur and oxygen atoms, would likely influence these properties .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Specifically, derivatives of this compound, such as 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides, were synthesized and screened . These derivatives showed activity against both Gram-negative bacteria (such as Escherichia coli) and Gram-positive bacteria (including methicillin-resistant Staphylococcus aureus). Additionally, they exhibited antifungal activity against Aspergillus niger and Candida albicans. The incorporation of the 2-chloro-4-fluorophenyl moiety in the thiazole ring likely contributes to enhanced antimicrobial effects.
Antitubercular Potential
While not directly studied for antitubercular activity, related compounds containing thiazole basic moieties have shown promise. For instance, bis-(4-aminophenyl) sulfone (DADS), an antitubercular and antileprotic drug, demonstrated potent antibacterial activity against streptococcus infections . Considering the structural similarities, further exploration of the compound’s potential as an antitubercular agent could be valuable.
Anti-HIV-1 Activity (Indirectly Related)
Indole derivatives, which share some structural features with our compound, have been investigated for their biological potential. For example, indolyl and oxochromenyl xanthenone derivatives were studied for anti-HIV-1 activity . Although not directly tested, the compound’s structural motifs may warrant investigation in the context of antiviral research.
Synthetic Intermediates
Organic sulfides and sulfones, including our compound, serve as crucial synthetic intermediates for producing pharmacologically active molecules. These intermediates play roles in synthesizing various therapeutic agents, such as anti-ulcer (proton pump inhibitors), antibacterial, antifungal, antihypertensive, and cardiotonic drugs . Researchers often modify phenyl rings by substituting heterocyclic rings (e.g., thiazole) to enhance bioactivity and reduce toxicity.
Vasodilator and Psychotonic Research
While not directly studied for these properties, the compound’s structural features align with those of vasodilators and psychotonic agents . Further investigations could reveal its potential in these areas.
Safety and Hazards
properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-6-ethylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S2/c1-2-24-16-6-4-3-5-14(16)18-17(28(24,25)26)10-22-19(23-18)27-11-12-7-8-13(21)9-15(12)20/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVROAKVYULHROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2789747.png)
![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2789750.png)
![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)

![[4-(Hydroxymethyl)cuban-1-yl]methanol](/img/structure/B2789756.png)
![N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2789757.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid](/img/structure/B2789758.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2789762.png)
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2789765.png)

